![molecular formula C20H21FN6O2 B10992221 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10992221.png)
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-amine, which is then reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is further reacted with 4-(4-fluorophenyl)piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Known for its antiviral activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Exhibits potent anticancer properties.
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.
Biological Activity
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound characterized by its complex structure, which includes a benzimidazole moiety and a piperazine ring. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C20H21ClN6O2 with a molecular weight of approximately 412.9 g/mol. Its structure can be broken down into key components:
Component | Description |
---|---|
Benzimidazole | A bicyclic structure known for its role in various biological activities. |
Piperazine | A six-membered ring that contributes to the compound's pharmacological properties. |
Carboxamide | A functional group that enhances solubility and bioactivity. |
Antimicrobial Properties
Research has indicated that compounds containing benzimidazole derivatives exhibit antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its potential anticancer properties. Studies suggest that it may inhibit tumor growth through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For example, compounds with similar structural motifs have demonstrated activity against different cancer cell lines, including breast and lung cancer .
Neuroprotective Effects
There is growing evidence that benzimidazole derivatives possess neuroprotective effects. This compound has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibiting MAO can lead to increased levels of neurotransmitters, which may alleviate symptoms of depression and anxiety .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as MAO suggests a potential role in treating mood disorders.
- Receptor Modulation : Interactions with various receptors, including those involved in pain pathways, may contribute to its analgesic properties.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study 1 : An investigation into the antimicrobial effects of benzimidazole derivatives found that modifications at the piperazine ring significantly enhanced antibacterial potency against Gram-positive bacteria .
- Study 2 : Research focusing on the anticancer properties revealed that similar compounds could inhibit tumor growth in vitro and in vivo models, suggesting their potential use as chemotherapeutic agents .
Properties
Molecular Formula |
C20H21FN6O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21FN6O2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)20(29)22-13-18(28)25-19-23-16-3-1-2-4-17(16)24-19/h1-8H,9-13H2,(H,22,29)(H2,23,24,25,28) |
InChI Key |
VQXNYYGJTKOPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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